molecular formula C19H22O B1359036 4-Tert-butyl-2'-ethylbenzophenone CAS No. 951884-94-9

4-Tert-butyl-2'-ethylbenzophenone

Cat. No. B1359036
M. Wt: 266.4 g/mol
InChI Key: USKIMPXCIATZGL-UHFFFAOYSA-N
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Description

4-Tert-butyl-2’-ethylbenzophenone is an organic compound with the molecular formula C19H22O . It is also known as (4-tert-butylphenyl)(2-ethylphenyl)methanone . The compound has a molecular weight of 266.38 .


Molecular Structure Analysis

The InChI code for 4-Tert-butyl-2’-ethylbenzophenone is 1S/C19H22O/c1-5-14-8-6-7-9-17(14)18(20)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 . This indicates the presence of 19 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom in the molecule .

Scientific Research Applications

  • Synthesis and Magnetism in Tetranuclear and Pentanuclear Compounds

    • The use of 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol in synthesizing compounds with varying arrangements of metal atoms and nuclearities, leading to compounds that exhibit magnetic properties such as weak ferromagnetic and antiferromagnetic interactions (Yadav et al., 2015).
  • Catalysis in Oxidative Cyclization

    • Involvement in the palladium-catalyzed oxidative cyclization of 2-arylphenols to dibenzofuran derivatives, indicating its role in facilitating intramolecular C-H bond activation and C-O bond formation (Wei & Yoshikai, 2011).
  • Oxidation in Polyethylene Film

    • 4-Tert-butyl-2'-ethylbenzophenone derivatives are used as antioxidants in polyethylene production, influencing the oxidative stability and discoloration of the polymer (Daun, Gilbert, & Giacin, 1974).
  • Stabilization of Polymers

    • Its derivatives are effective as stabilizers for thermal degradation of butadiene type polymers, with a unique bifunctional mechanism that includes polymer radical trapping and hydrogen transfer (Yachigo et al., 1988).
  • Crystal Structure and DFT Study

    • Study of the crystal structure and electronic spectra of 4-tert-butyl-2,6-dibenzoylphenol derivatives, contributing to an understanding of bond lengths, angles, and crystal packing in phenol-based diketones (Gupta et al., 2012).
  • Synthesis and Characterization of Titanium Complexes

    • Use in the synthesis of titanium complexes, showing the formation of confacial bioctahedron and a Ti4O16 core, highlighting its role in coordination chemistry and ligand design (Glaser et al., 2004).
  • Poly(arylene ether ketone)s with Pendant Tertiary Butyl Groups

    • Application in the synthesis of poly(arylene ether ketone)s with pendant tertiary butyl groups, affecting the physical, thermal, mechanical, and adhesion properties of the polymers (Yıldız et al., 2007).
  • Oxidation Products of Ester-Based Oils

    • Investigation of the oxidative degradation behavior of ester-based oils and the effect of antioxidants like 4-tert-butyl-2'-ethylbenzophenone derivatives on this process (Frauscher et al., 2017).
  • Chromatography and Band Splitting

    • Involvement in chromatographic processes, influencing band profiles and interactions in overloaded isocratic elution chromatography (Gritti & Guiochon, 2003).
  • Alkaline Autoxidation Products in Antioxidants

    • Studies on the alkaline autoxidation products of antioxidants containing 4-tert-butyl-2'-ethylbenzophenone, contributing to the understanding of their structural and chemical properties (Kawai et al., 1999).
  • Hydroperoxide Decomposition Mechanisms

    • Examination of the mechanism of hydroperoxide decomposing effect of cyclic phosphite derivatives, providing insights into the antioxidant activity of these compounds (König et al., 1986).
  • Bismuth-Based Cyclic Synthesis

    • Application in the bismuth-based cyclic synthesis of phenolic acids, illustrating its utility in C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
  • Molecular Conformation and Performance in Polymers

    • Influence on the performance and molecular conformation of thermal stabilizers for polymers, affecting oxidative discoloration and stability (Yachigo et al., 1993).
  • Insecticide Binding Sites in Enzymes

    • Study on the specific binding sites of fenazaquin, a compound structurally related to 4-tert-butyl-2'-ethylbenzophenone, in enzymes like NADH:ubiquinone oxidoreductase, revealing insights into the mode of action of certain insecticides and acaricides (Wood, Latli, & Casida, 1996).
  • Hydroboration Catalysis

    • Involvement in the catalyzed hydroborations of alkenes, demonstrating its role in organic synthesis and catalysis (Hunter et al., 2011).
  • Antioxidant Activity of Schiff Bases

    • The study of electrochemical transformations and antioxidant activity of Schiff bases containing 4-tert-butyl-2'-ethylbenzophenone, highlighting its potential in developing new antioxidant agents (Smolyaninov et al., 2018).
  • Oxidative Discoloration and Thermal Stability

    • Investigating the influences of structural factors of phenols related to 4-tert-butyl-2'-ethylbenzophenone on the oxidative discoloration and thermal stability of polymers (Yachigo et al., 1993).
  • Spin Interaction in Zinc Complexes

    • Analysis of spin interaction in zinc complexes of Schiff and Mannich bases containing moieties derived from 4-tert-butyl-2'-ethylbenzophenone, contributing to the understanding of spin chemistry in coordination compounds (Orio et al., 2010).
  • Synthesis of Oxadiazoles with Antioxidant Activity

    • Synthesis of new oxadiazoles bearing moieties of 4-tert-butyl-2'-ethylbenzophenone, and evaluation of their antioxidant activity, illustrating its potential in medicinal chemistry (Shakir et al., 2014).
  • Exposure to Synthetic Phenolic Antioxidants

    • Study on human exposure to synthetic phenolic antioxidants including derivatives of 4-tert-butyl-2'-ethylbenzophenone, relevant in environmental and health sciences (Wang & Kannan, 2019).

properties

IUPAC Name

(4-tert-butylphenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-5-14-8-6-7-9-17(14)18(20)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKIMPXCIATZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2'-ethylbenzophenone

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